

The Role of ACP-5862 in Acalabrutinib Metabolism: A Technical Guide

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Compound of Interest

Compound Name: ACP-5862-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ACP-5862 in the metabolism of acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor. Acalabrutinib is approved for the treatment of various B-cell malignancies. Understanding its metabolic profile, particularly the contribution of its major active metabolite, ACP-5862, is crucial for a comprehensive assessment of its efficacy, safety, and drug-drug interaction potential.

Introduction to Acalabrutinib Metabolism

Acalabrutinib undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.^{[1][2]} This process leads to the formation of several metabolites, with ACP-5862 (also known as M27) being the most significant in terms of plasma concentration and pharmacological activity.^{[3][4]} The geometric mean exposure (AUC) of ACP-5862 in plasma is approximately 2-3 times higher than that of the parent drug, acalabrutinib.^[5] Preclinical studies have also identified other biotransformation products, including glutathione, glycine-cysteine, and cysteine conjugates. The primary route of elimination for acalabrutinib and its metabolites is through feces (84%), with a smaller portion excreted in the urine (12%).

ACP-5862: The Major Active Metabolite

ACP-5862 is the major circulating and pharmacologically active metabolite of acalabrutinib. Its chemical structure has been identified as a pyrrolidine ring-opened ketone/amide, a result of CYP3A-mediated oxidation of the parent compound.

Formation of ACP-5862

The formation of ACP-5862 from acalabrutinib is catalyzed predominantly by the CYP3A4 enzyme. This metabolic conversion involves the oxidation of the pyrrolidine ring of acalabrutinib.

Pharmacological Activity of ACP-5862

Similar to its parent drug, ACP-5862 is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK). Both acalabrutinib and ACP-5862 form a covalent bond with the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. While ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its significantly higher plasma exposure suggests a substantial contribution to the overall clinical efficacy observed in patients treated with acalabrutinib. ACP-5862 also exhibits a similar high kinase selectivity profile to acalabrutinib.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

Parameter	Acalabrutinib	ACP-5862	Reference(s)
Plasma Exposure (AUC)	-	~2-3 times higher than acalabrutinib	
Terminal Elimination Half-life ($t_{1/2}$)	0.9 hours (range: 0.6-2.8)	~6.9 hours	
Protein Binding	~97.5%	Not specified	
Formation Enzyme	N/A	CYP3A4	
Metabolism Enzyme	CYP3A enzymes	CYP3A4	

Table 2: Pharmacodynamic Parameters of Acalabrutinib and ACP-5862

Parameter	Acalabrutinib	ACP-5862	Reference(s)
BTK Inhibition Potency	-	~50% less potent than acalabrutinib	
BTK IC50	Not specified	5.0 nM	
Mechanism of Action	Covalent inhibitor of BTK (Cys481)	Covalent inhibitor of BTK (Cys481)	

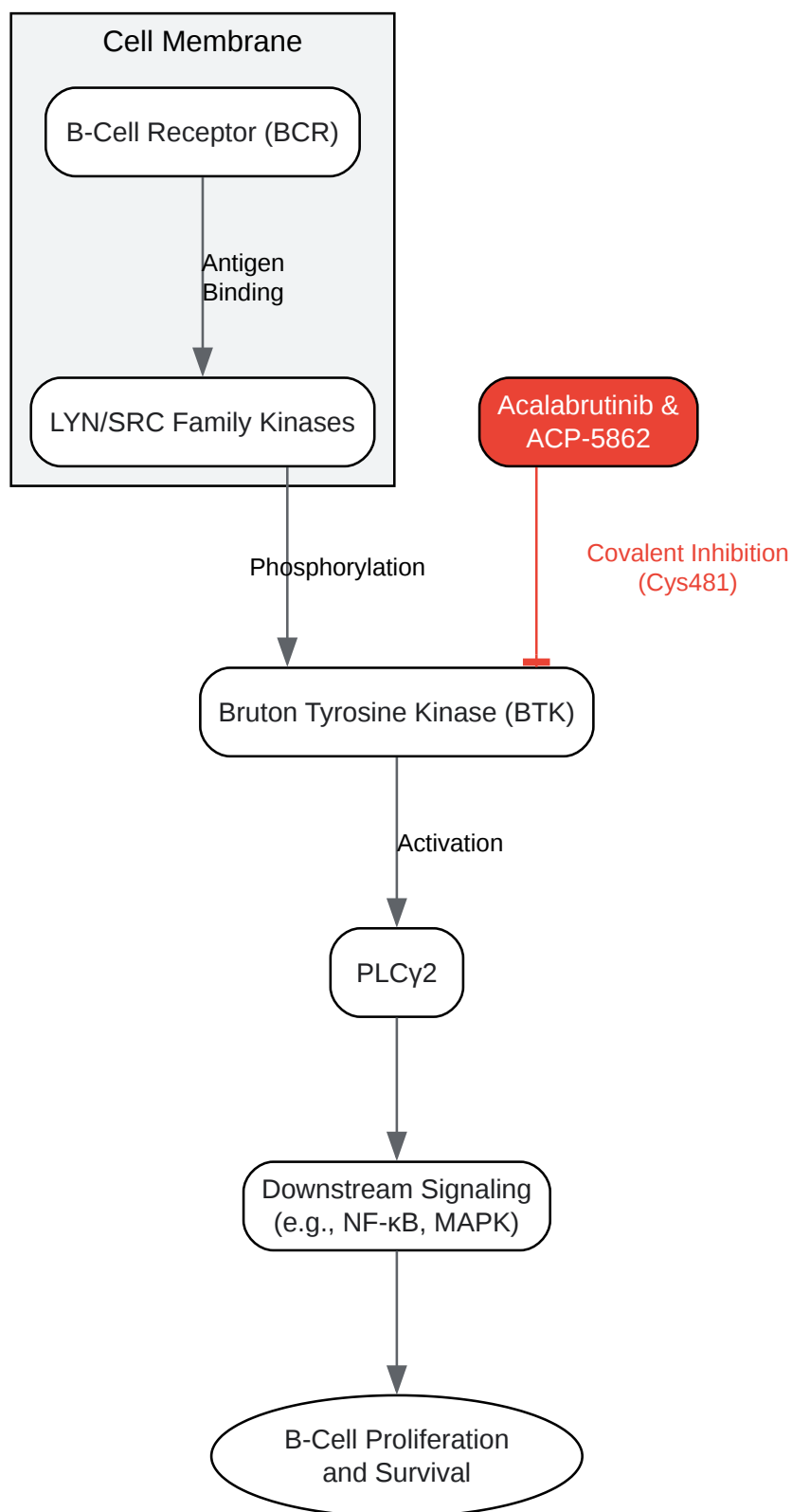
Table 3: In Vitro Enzyme Kinetics for ACP-5862 Formation

Parameter	Value	Reference(s)
Enzyme	Recombinant CYP3A4	
Km (Michaelis constant)	2.78 μ M	
Vmax (Maximum reaction velocity)	4.13 pmol/pmol CYP/min	
Intrinsic Clearance	23.6 μ L/min/mg	

Signaling Pathways and Experimental Workflows

Acalabrutinib Signaling Pathway

The following diagram illustrates the mechanism of action of acalabrutinib and ACP-5862 in inhibiting the B-cell receptor signaling pathway.

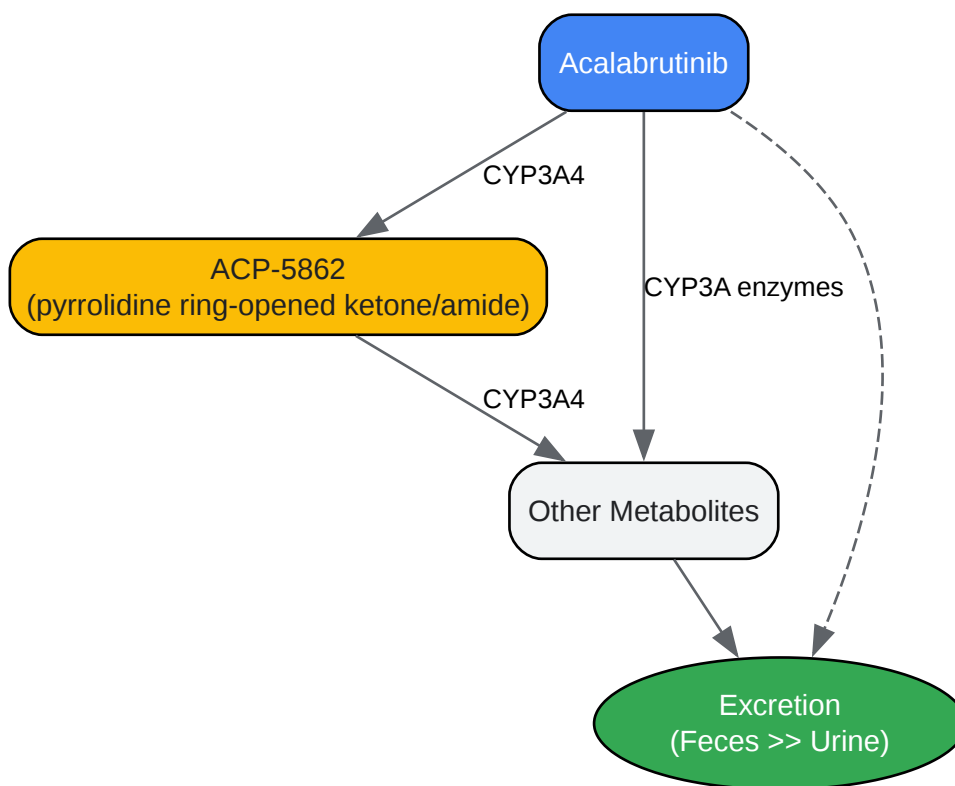


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Caption: Acalabrutinib and ACP-5862 inhibit BTK, blocking B-cell signaling.

Acalabrutinib Metabolism Pathway

This diagram outlines the metabolic conversion of acalabrutinib to its major active metabolite, ACP-5862.

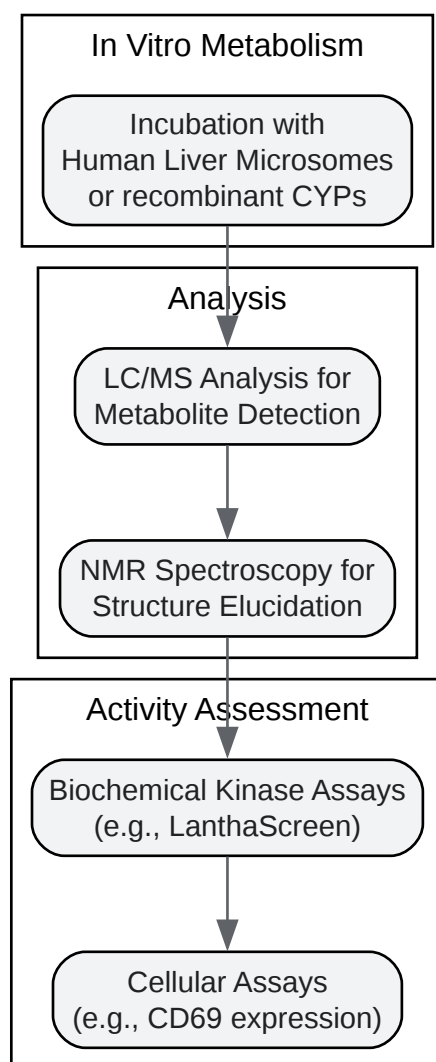


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Caption: Metabolic pathway of acalabrutinib to ACP-5862 via CYP3A4.

Experimental Workflow for Metabolite Characterization

The following workflow illustrates the typical experimental process for identifying and characterizing metabolites like ACP-5862.



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Caption: Workflow for metabolite identification and characterization.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments cited in the characterization of ACP-5862.

In Vitro Metabolism of Acalabrutinib

- Objective: To identify the metabolites of acalabrutinib and the enzymes responsible for their formation.

- Materials: Acalabrutinib, human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., rCYP3A4), NADPH regenerating system, phosphate buffer.
- Protocol:
 - Prepare an incubation mixture containing acalabrutinib, HLM or rCYP enzymes, and phosphate buffer.
 - Pre-warm the mixture at 37°C.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate for a specified time at 37°C with gentle shaking.
 - Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
 - Centrifuge the mixture to precipitate proteins.
 - Analyze the supernatant using LC/MS to identify and quantify the metabolites formed.

Structural Elucidation of ACP-5862

- Objective: To determine the chemical structure of the major metabolite, ACP-5862.
- Materials: Purified ACP-5862, deuterated solvents for NMR.
- Protocol:
 - Scale up the in vitro metabolism reaction to generate a sufficient quantity of ACP-5862.
 - Purify ACP-5862 from the reaction mixture using preparative high-performance liquid chromatography (HPLC).
 - Confirm the purity of the isolated metabolite.
 - Dissolve the purified ACP-5862 in an appropriate deuterated solvent.
 - Acquire one-dimensional (^1H , ^{13}C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

- Analyze the NMR data to elucidate the chemical structure of ACP-5862.

BTK Inhibition Assay

- Objective: To determine the inhibitory potency (IC₅₀) of ACP-5862 against BTK.
- Materials: Recombinant human BTK enzyme, substrate (e.g., a fluorescently labeled peptide), ATP, ACP-5862, assay buffer.
- Protocol:
 - Prepare a series of dilutions of ACP-5862.
 - In a microplate, add the BTK enzyme, the substrate, and the assay buffer.
 - Add the different concentrations of ACP-5862 to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified period.
 - Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the enzyme activity.
 - Plot the enzyme activity against the concentration of ACP-5862 and fit the data to a suitable model to determine the IC₅₀ value.

Cellular Assay for On-Target Inhibition

- Objective: To assess the ability of ACP-5862 to inhibit BTK signaling in a cellular context.
- Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood, anti-IgD antibody, fluorescently labeled anti-CD69 antibody, ACP-5862.
- Protocol:
 - Isolate PBMCs or use whole blood.
 - Pre-incubate the cells with varying concentrations of ACP-5862.

- Stimulate B-cell receptor signaling by adding an anti-IgD antibody.
- Incubate the cells for a sufficient time to allow for the upregulation of activation markers like CD69.
- Stain the cells with a fluorescently labeled anti-CD69 antibody.
- Analyze the expression of CD69 on B-cells using flow cytometry.
- Determine the EC50 value of ACP-5862 for the inhibition of CD69 expression.

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib. Formed primarily by CYP3A4-mediated oxidation, it is a potent and selective covalent inhibitor of BTK. Despite being less potent than its parent compound, its substantially higher plasma exposure indicates a significant contribution to the overall clinical efficacy of acalabrutinib. A thorough understanding of the formation, activity, and clearance of ACP-5862 is therefore essential for optimizing the therapeutic use of acalabrutinib and for managing potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for further research into the metabolism and pharmacological effects of acalabrutinib and its metabolites.

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